![molecular formula C16H15ClN2O3 B2711564 ethyl 2-(N-methyl6-chloropyridine-3-amido)benzoate CAS No. 1356753-89-3](/img/structure/B2711564.png)
ethyl 2-(N-methyl6-chloropyridine-3-amido)benzoate
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Description
Ethyl 2-(N-methyl6-chloropyridine-3-amido)benzoate , also known as ethyl 6-chloronicotinate , is a chemical compound with the molecular formula C8H8ClNO2 . It falls within the class of halogenated heterocycles and is commonly used in synthetic chemistry . The compound’s structure consists of an ethyl ester group attached to a benzoate ring, which in turn contains a chloropyridine moiety.
Synthesis Analysis
The synthesis of ethyl 6-chloronicotinate involves direct amidation. When reacted with benzylamine in the presence of lanthanum trifluoromethanesulfonate (La(OTf)3), the compound undergoes amidation to form the desired product . This synthetic route provides a straightforward method for obtaining the compound.
Molecular Structure Analysis
The molecular structure of ethyl 6-chloronicotinate comprises a chloropyridine ring fused to a benzoate ring, with an ethyl ester group attached. The chlorine atom in the pyridine ring contributes to its unique properties and reactivity .
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 6-chloronicotinate may vary, it can participate in various transformations typical of carboxylic acid derivatives. These reactions include amidation, esterification, and nucleophilic substitution reactions. Researchers have explored its use in the synthesis of other compounds, such as fluoro-substituted 6-phenylnicotinamide .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(6-chloropyridine-3-carbonyl)-methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-22-16(21)12-6-4-5-7-13(12)19(2)15(20)11-8-9-14(17)18-10-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGRUGEJKBDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-methyl-6-chloropyridine-3-amido)benzoate |
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